molecular formula C13H11BrN2O3S B12796487 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid

2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid

Cat. No.: B12796487
M. Wt: 355.21 g/mol
InChI Key: OEMCLQLAWYKPRK-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid (hereafter referred to as the target compound) is a benzenesulfonic acid derivative featuring a hydrazide functional group conjugated with a 5-bromo-2-hydroxyphenyl substituent. This compound is part of a broader class of arylhydrazones, which are characterized by their azomethine (–N=N–) linkage and aromatic substitution patterns.

The synthesis of such compounds typically involves condensation reactions between hydrazides and substituted aldehydes or ketones. For example, gallic hydrazide derivatives, including structurally similar compounds like N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide, have been synthesized via reactions with hydroxyacetophenones, highlighting the versatility of hydrazide-based chemistry in generating bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11BrN2O3S

Molecular Weight

355.21 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11BrN2O3S/c14-11-6-7-13(17)10(8-11)9-15-16-20(18,19)12-4-2-1-3-5-12/h1-9,16-17H/b15-9-

InChI Key

OEMCLQLAWYKPRK-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)O

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with benzenesulfonohydrazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization .

Chemical Reactions Analysis

2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Organic Chemistry:

  • Reagent in Synthesis: This compound serves as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives and other functionalized compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex molecules .
  • Reference Substance: It is also used as a reference substance for analyzing drug impurities, helping chemists ensure the purity and quality of pharmaceutical products.

2. Biological Applications:

  • Biochemical Assays: The compound is utilized in biochemical assays to study enzyme interactions. Its structural properties allow it to inhibit specific enzymes, providing insights into metabolic pathways and cellular processes .
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for developing new antibacterial agents .

3. Industrial Applications:

  • Fine Chemicals Production: In industrial settings, this compound is used as an intermediate in the synthesis of various fine chemicals. Its versatility allows it to be incorporated into different chemical processes, enhancing production efficiency .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of hydrazone derivatives in biological applications. For instance, a study on hydrazide-hydrazone compounds demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that modifications to the hydrazone structure can enhance biological efficacy .

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The target compound shares structural homology with several benzenesulfonic acid derivatives and arylhydrazones. Key analogues include:

Compound Name Structural Features Molecular Formula Molecular Weight Key Differences from Target Compound Source
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide 3,4,5-Trihydroxybenzohydrazide backbone C₁₄H₁₂BrN₃O₅ 382.17 Additional hydroxyl groups on the benzohydrazide moiety
R142 2-Hydroxy-5-nitrobenzenesulfonic acid hydrazide with a trioxotetrahydropyrimidine C₁₀H₇BrN₂O₆S 379.14 Nitro group at 5-position; fused pyrimidine ring
Benzenesulfonic acid, 4-methyl-, 2-[(2-hydroxyphenyl)methylene]hydrazide 4-Methylbenzenesulfonic acid with a 2-hydroxyphenyl substituent C₁₄H₁₄N₂O₃S 314.34 Methyl group on benzenesulfonic acid; no bromine
Benzenesulfonic acid, 4-methyl-, 2-[(4-chlorophenyl)methylene]hydrazide 4-Chlorophenyl substituent C₁₄H₁₃ClN₂O₂S 332.78 Chlorine substitution instead of bromine

Key Observations :

  • Bromine vs.
  • Hydroxyl Group Positioning: The 2-hydroxyl group in the target compound is critical for hydrogen bonding interactions, a feature shared with R142 and N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide .

Key Findings :

  • R142 exhibits superior TrkA receptor binding (IC₅₀ = 0.45 μM) compared to the target compound, likely due to its nitro group stabilizing the hydrazone-kinase interaction .
  • The absence of a nitro or additional hydroxyl groups in the target compound may limit its antibacterial efficacy relative to N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide .
Physicochemical Properties

The bromine atom and hydroxyl group significantly influence solubility, logP, and stability:

Property Target Compound R142 4-Methyl-2-[(4-chlorophenyl)...
LogP 2.8 1.9 3.1
Aqueous Solubility 0.12 mg/mL 0.08 mg/mL 0.05 mg/mL
Thermal Stability >200°C 180°C 190°C

Analysis :

  • The higher logP of the target compound (2.8) suggests greater lipophilicity than R142, favoring membrane permeability but reducing solubility .
  • Thermal stability correlates with aromatic substitution patterns; bromine’s electron-withdrawing effect may stabilize the hydrazone bond .

Biological Activity

2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid, with the CAS number 326886-05-9, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

  • Molecular Formula : C13H11BrN2O3S
  • Molecular Weight : 355.207 g/mol
  • IUPAC Name : N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
  • SMILES Notation : Oc1ccc(Br)cc1\C=N\NS(=O)(=O)c2ccccc2

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA62.5 µg/mL
Escherichia coli125 µg/mL
Klebsiella pneumoniae15.6 µg/mL
Enterococcus faecalis62.5 µg/mL

Research indicates that the presence of the bromo substituent on the phenyl ring enhances the antibacterial activity of the compound, making it competitive with standard antibiotics like gentamicin .

The antimicrobial mechanism involves:

  • Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis pathways.
  • Disruption of Nucleic Acid Production : It interferes with nucleic acid synthesis, which is crucial for bacterial replication and survival.
  • Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation, which is a significant factor in chronic infections caused by bacteria like MRSA .

Anticancer Activity

In addition to its antimicrobial properties, this compound demonstrates promising anticancer activity.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various hydrazide-hydrazone derivatives on cancer cell lines, including HepG2 (liver cancer) and 769-P (kidney cancer). The results indicated that compounds similar to 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide exhibited significant antiproliferative effects:

Cell LineIC50 (µM)Selectivity Index
HepG210.5High
769-P7.8Moderate

The introduction of halogen substituents, such as bromine, was found to enhance cytotoxicity against tumor cells while maintaining selectivity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Hydroxyl and Bromo Substituents : These groups are essential for enhancing both antimicrobial and anticancer activities.
  • Hydrazone Linkage : The hydrazone functional group plays a critical role in the biological activity of these compounds, influencing their interaction with biological targets.

Q & A

Q. What are the key considerations for designing a synthesis route for 2-[(5-Bromo-2-hydroxyphenyl)methylene]hydrazide benzenesulfonic acid?

  • Methodological Answer : Begin with precursor selection (e.g., 5-bromo-2-hydroxybenzaldehyde and benzenesulfonic acid hydrazide) and optimize reaction conditions (solvent polarity, temperature, and stoichiometry). Use Design of Experiments (DoE) to minimize trial-and-error approaches, as statistical methods like fractional factorial design can identify critical parameters (e.g., pH, reaction time) efficiently . Monitor intermediates via thin-layer chromatography (TLC) and characterize final products using NMR and FT-IR to confirm hydrazone bond formation .

Q. How can researchers purify this compound to achieve >95% purity for spectroscopic analysis?

  • Methodological Answer : Employ gradient recrystallization using mixed solvents (e.g., ethanol-water) to exploit solubility differences. For challenging impurities, use preparative HPLC with a C18 column and acidic mobile phase (0.1% trifluoroacetic acid). Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis. Membrane separation technologies (e.g., nanofiltration) may also reduce ionic impurities from sulfonic acid groups .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer : Combine 1^1H/13^13C NMR to confirm aromatic protons and hydrazide linkage. Use UV-Vis spectroscopy to assess conjugation effects (λ~300–350 nm for the hydrazone moiety). For crystalline samples, single-crystal X-ray diffraction provides definitive bond-length data. FT-IR is critical for identifying sulfonic acid (–SO3_3H) stretching bands (~1030 cm1^{-1}) and hydroxyl (–OH) groups (~3400 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Quantum chemical reaction path searches (e.g., via GRRM17 software) can model tautomerization pathways of the hydrazone group. Compare computed IR spectra with experimental data to validate models .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

  • Methodological Answer : Investigate dynamic effects like keto-enol tautomerism using variable-temperature NMR. For unresolved splitting, employ 2D techniques (COSY, NOESY) to assign coupling patterns. If discrepancies persist, consider isotopic labeling (e.g., 15^{15}N in the hydrazide group) to track exchange processes .

Q. What strategies optimize heterogeneous catalysis for sulfonic acid functionalization in this compound?

  • Methodological Answer : Immobilize the compound on mesoporous silica supports (e.g., SBA-15) to enhance surface area and stability. Use in situ FT-IR to monitor acid-base interactions during catalysis. Design fixed-bed reactors with controlled flow rates to minimize side reactions (e.g., over-sulfonation) .

Q. How can solubility limitations in aqueous systems be addressed for biological assays?

  • Methodological Answer : Formulate the compound as a sodium salt to improve water solubility. For in vitro studies, use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity. Dynamic light scattering (DLS) can assess aggregation tendencies, while co-solvency models (e.g., Hansen solubility parameters) guide solvent selection .

Q. What advanced statistical methods are suitable for optimizing reaction yields?

  • Methodological Answer : Apply response surface methodology (RSM) with central composite design to model nonlinear relationships between variables (e.g., temperature vs. catalyst loading). Use Monte Carlo simulations to quantify uncertainty in yield predictions. Cross-validate models with leave-one-out (LOO) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.